(S)-4-(benzyloxy)-2-methylbutan-1-ol
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Overview
Description
(S)-4-(benzyloxy)-2-methylbutan-1-ol is a chiral organic compound with a benzyloxy group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(benzyloxy)-2-methylbutan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as (S)-2-methylbutan-1-ol.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group to form (S)-2-methylbutyl benzoate.
Reduction: The protected intermediate is then reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(benzyloxy)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones
Biological Activity
(S)-4-(benzyloxy)-2-methylbutan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological evaluations, and potential therapeutic applications.
1. Synthesis of this compound
The synthesis of this compound typically involves several steps, utilizing various reagents and conditions to achieve the desired enantiomer. The compound is synthesized from precursor materials through reduction and coupling reactions under controlled conditions. For instance, lithium aluminum hydride (LiAlH4) is often used in anhydrous conditions to facilitate the reduction processes necessary for obtaining the final product .
2.1 Antimycobacterial Activity
Recent studies have explored the antimycobacterial properties of compounds related to this compound. In a series of experiments, derivatives of this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating a promising potential for further development as anti-tuberculosis agents .
2.2 Neuropharmacological Effects
Research into the neuropharmacological effects of this compound has indicated its potential role in modulating central nervous system (CNS) functions. In particular, studies on related compounds have shown that they can enhance oligodendrogenesis and promote myelin production in vitro and in vivo, suggesting their utility in treating demyelinating diseases .
3.1 Case Study: CNS Penetration and Efficacy
A biodistribution study on prodrugs derived from this compound demonstrated increased brain penetration compared to standard treatments. One prodrug variant delivered significantly higher concentrations of the active drug to the brain, indicating its potential for treating CNS disorders effectively .
Prodrug Variant | Brain Concentration (ng/g) | Serum Concentration (ng/g) |
---|---|---|
Sobetirome | 9.9 | 472.6 |
Prodrug 3 | 17.2 | 136.5 |
3.2 Anticonvulsant Activity
Another study assessed the anticonvulsant activity of various derivatives of this compound. The findings suggested that certain derivatives exhibited significant protective effects in seizure models, highlighting their potential as therapeutic agents in epilepsy management .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the benzyl group or modifications to the alkyl chain can significantly influence both potency and selectivity against target pathogens or receptors .
5. Conclusion
The biological activity of this compound presents a promising avenue for drug development, particularly in the fields of antimycobacterial therapy and neuropharmacology. Ongoing research into its pharmacological properties and optimization strategies will be essential to fully realize its therapeutic potential.
This compound exemplifies how structural modifications can lead to significant changes in biological activity, paving the way for new treatments for diseases such as tuberculosis and neurological disorders.
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2S)-2-methyl-4-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 |
InChI Key |
OSQNEAVQIKPMKL-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CCOCC1=CC=CC=C1)CO |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)CO |
Origin of Product |
United States |
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